molecular formula C18H15N3O2 B13859544 N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide

N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide

Cat. No.: B13859544
M. Wt: 305.3 g/mol
InChI Key: NZJNHLMEIQZARA-UHFFFAOYSA-N
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Description

N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety and an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzodioxole boronic acid derivative and a halogenated quinoline.

    Formation of the Ethanimidamide Group: The ethanimidamide group can be introduced through a reaction with an appropriate amidine reagent under basic conditions.

Industrial Production Methods

Industrial production of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline and benzodioxole moieties.

    Reduction: Reduced forms of the quinoline and benzodioxole groups.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the quinoline core may intercalate with DNA, disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Investigated for their anticancer activity.

    2-(1,3-benzodioxol-5-yl)ethanamine: Used in the synthesis of various bioactive compounds.

Uniqueness

N’-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide is unique due to its combination of a quinoline core with a benzodioxole moiety and an ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide

InChI

InChI=1S/C18H15N3O2/c1-11(19)20-14-4-6-16-12(8-14)2-5-15(21-16)13-3-7-17-18(9-13)23-10-22-17/h2-9H,10H2,1H3,(H2,19,20)

InChI Key

NZJNHLMEIQZARA-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N=C(C=C2)C3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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